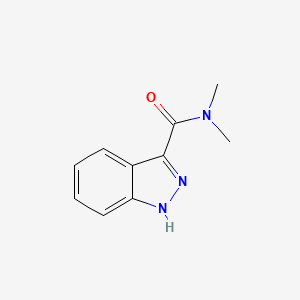

N,N-Dimethyl-1H-indazole-3-carboxamide

Description

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in the development of pharmaceuticals, valued for its ability to interact with a wide array of biological targets. nih.govnih.gov This significance stems from its unique structural and electronic properties, which allow for diverse chemical modifications. nih.gov The presence of two nitrogen atoms in the pyrazole (B372694) ring offers multiple points for substitution and the formation of hydrogen bonds, crucial for drug-receptor interactions.

The therapeutic versatility of the indazole scaffold is demonstrated by its incorporation into numerous FDA-approved drugs. researchgate.net For instance, Granisetron is a potent 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting, while Benzydamine is utilized for its anti-inflammatory properties. austinpublishinggroup.com Furthermore, several modern targeted cancer therapies, such as Axitinib and Pazopanib (B1684535), are kinase inhibitors built upon the indazole framework. nih.gov The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antimicrobial, antiviral, antitumor, and neurological effects, cementing its status as a critical structural motif in drug discovery. nih.govresearchgate.net

Overview of N,N-Dimethyl-1H-indazole-3-carboxamide within Indazole Derivative Research

N,N-Dimethyl-1H-indazole-3-carboxamide is a specific derivative within the large family of indazole-3-carboxamides. This class of compounds is characterized by a carboxamide group at the 3-position of the indazole ring. The subject of this article features two methyl groups attached to the amide nitrogen.

While extensive research has been conducted on the broader indazole-3-carboxamide class, N,N-Dimethyl-1H-indazole-3-carboxamide itself has been investigated in specific contexts. For example, in structure-activity relationship (SAR) studies aimed at developing inhibitors for Glycogen Synthase Kinase 3 (GSK-3), the substitution of a primary or secondary amine with a dimethylamine (B145610) group on the carboxamide was explored. One particular study noted that this substitution to create the N,N-dimethyl derivative did not lead to an improvement in inhibitory activity against GSK-3β compared to other analogues. nih.gov This highlights a key aspect of medicinal chemistry, where small structural modifications can lead to significant changes in biological function. The compound is primarily studied as part of larger libraries of indazole derivatives to understand the broader chemical space and SAR for various biological targets. dntb.gov.ua

Table 1: Physicochemical Properties of N,N-Dimethyl-1H-indazole-3-carboxamide This interactive table provides key computed physicochemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃O | PubChem nih.gov |

| Molecular Weight | 189.21 g/mol | PubChem nih.gov |

| IUPAC Name | N,N-dimethyl-1H-indazole-3-carboxamide | PubChem nih.gov |

| InChIKey | DXESIOGIYNKDQX-UHFFFAOYSA-N | PubChem nih.gov |

| Topological Polar Surface Area | 46.9 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Historical Development of Academic Research on Indazole-3-carboxamides

Academic and industrial research into indazole-3-carboxamides has evolved significantly over the decades, driven by the discovery of their diverse pharmacological potential. Early research focused on the fundamental synthesis and characterization of these compounds. researchgate.net A significant milestone was the discovery of their utility as serotonin (B10506) receptor antagonists, exemplified by the development of Granisetron. austinpublishinggroup.com

In more recent years, research has expanded to explore their efficacy against a wider range of therapeutic targets. A notable area of investigation has been their role as kinase inhibitors. nih.gov For example, extensive SAR studies have been performed to develop 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.govresearchgate.net These studies have identified specific structural requirements for potent inhibition, such as the need for appropriate hydrophobic and hydrophilic groups. nih.govresearchgate.net

Another significant research avenue has been the development of indazole-3-carboxamides as modulators of ion channels. nih.govresearchgate.net They have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for immune cell function. nih.govresearchgate.net Research in this area has highlighted the critical importance of the 3-carboxamide regiochemistry for activity. nih.gov

Furthermore, the indazole-3-carboxamide scaffold has been identified as a core structure in many synthetic cannabinoid receptor agonists, leading to extensive forensic and pharmacological research on derivatives like AB-PINACA and AB-FUBINACA to understand their metabolism and biological effects. researchgate.netnih.gov The journey of indazole-3-carboxamides from simple chemical entities to key components in the development of inhibitors for complex diseases like cancer and autoimmune disorders, as well as their emergence in forensic science, illustrates a rich and ongoing history of scientific inquiry. nih.govresearchgate.net

Table 2: Selected Research on Indazole-3-Carboxamide Derivatives as Kinase and Channel Inhibitors This interactive table summarizes inhibitory activities of various indazole-3-carboxamide derivatives against different biological targets.

| Compound Class | Target | Key Finding / IC₅₀ Value | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | Representative compound 30l showed a PAK1 IC₅₀ of 9.8 nM. | nih.gov |

| Indazole-3-carboxamides | Calcium-Release Activated Calcium (CRAC) Channel | Compound 12d actively inhibits calcium influx with a sub-µM IC₅₀. | nih.govnih.gov |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase 3β (GSK-3β) | Hit compounds identified with pIC₅₀ values ranging from 4.9 to 5.5. | nih.govacs.org |

| Indazole-3-carboxamides | VEGFR-2 Kinase | Compound 135 showed a VEGFR-2 IC₅₀ of 24.5 nM. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKAAQVRMYIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609914 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99055-81-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 1h Indazole 3 Carboxamide and Its Analogues

Established Synthetic Routes for the Indazole-3-carboxamide Core

The formation of the indazole-3-carboxamide core is a critical phase, relying on robust and well-documented reactions. The primary precursor is often 1H-indazole-3-carboxylic acid, which is itself synthesized and then converted to the desired amide.

A common pathway to obtaining the crucial 1H-indazole-3-carboxylic acid intermediate involves the hydrolysis of its corresponding ester, such as a methyl or ethyl ester. acs.org This transformation is typically accomplished through base-mediated hydrolysis. The ester is treated with an aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and ethanol, and heated to drive the reaction to completion. acs.org Following the reaction, an acidic workup is performed to protonate the resulting carboxylate salt, precipitating the 1H-indazole-3-carboxylic acid. This hydrolysis step is a foundational part of the synthesis of many indazole-3-carboxamide derivatives, as the resulting carboxylic acid is readily activated for subsequent amide bond formation. nih.govnih.gov

The final step in forming the carboxamide is the coupling of 1H-indazole-3-carboxylic acid with the desired amine—in this case, dimethylamine (B145610). This transformation is achieved using standard amide coupling reagents that activate the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling agents and conditions have been successfully employed for the synthesis of diverse indazole-3-carboxamides. researchgate.net

Commonly used reagents include carbodiimides like (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC.HCl) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com These reactions are often carried out in the presence of an activating agent like N-Hydroxybenzotriazole (HOBT) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an inert organic solvent like N,N-Dimethylformamide (DMF). google.com The carboxylic acid is first activated by the coupling reagent, and then the amine is added to the mixture to form the final amide product. researchgate.netgoogle.com

Interactive Table: Common Amide Coupling Reagents for Indazole-3-Carboxamide Synthesis

| Coupling Reagent | Additive | Base | Solvent | Reference |

|---|---|---|---|---|

| EDC.HCl | HOBT | TEA | DMF | |

| HBTU | None | DIPEA | DMF | google.com |

| TBTU | None | Not Specified | Not Specified | acs.org |

The synthesis of the indazole ring system itself is the initial challenge, and numerous methods have been developed. These routes typically start from substituted benzene (B151609) precursors, generating the fused pyrazole (B372694) ring through cyclization.

One of the most traditional methods begins with isatin (B1672199). google.comchemicalbook.com The isatin ring is opened using an aqueous base, followed by diazotization and a reductive cyclization to yield 1H-indazole-3-carboxylic acid. google.comchemicalbook.com Another classic approach involves the diazotization of o-toluidine, which then undergoes a ring closure involving the methyl group to form the 1H-indazole ring. researchgate.netchemicalbook.com

More modern methods have also been developed. These include palladium-catalyzed intramolecular C-H amination reactions of aminohydrazones and copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Arylhydrazones can also undergo deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to form the indazole ring. nih.gov

Interactive Table: Selected Ring Closure Strategies for Indazole Formation

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Isatin | 1. NaOH(aq) 2. Diazotization 3. Reduction | 1H-Indazole-3-carboxylic acid | google.comchemicalbook.com |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| Arylhydrazones | CuI, K₂CO₃ (SNAr) | 1-Aryl-1H-indazoles | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |

| Substituted o-toluidine | N-nitroso intermediate formation | Substituted Indazoles | acs.org |

Targeted Synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide and Related Intermediates

The direct synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide follows the general strategies outlined above. A practical route involves the preparation of 1H-indazole-3-carboxylic acid, followed by its conversion to the corresponding N,N-dimethylcarboxamide. One reported synthesis of a related compound involved generating N,N-dimethyl-3-indazolecarboxylic acid amide as an intermediate in a multi-step sequence starting from isatin. researchgate.net

A plausible and direct synthetic scheme would be:

Formation of 1H-indazole-3-carboxylic acid: This can be achieved via methods such as the von Auwers synthesis from isatin. researchgate.net

Amide Coupling: The resulting 1H-indazole-3-carboxylic acid is then coupled with dimethylamine hydrochloride or a solution of dimethylamine. This reaction would be mediated by standard peptide coupling reagents like HBTU or EDC/HOBT in a suitable solvent like DMF.

This targeted approach ensures a high yield of the desired product by leveraging well-established and efficient coupling reactions.

Diversification and Derivatization Strategies of the Indazole-3-carboxamide Skeleton

The indazole-3-carboxamide scaffold serves as a versatile template for creating a library of related compounds. nih.gov Derivatization can occur at several positions, but modification of the indazole nitrogen atoms is a particularly common strategy for modulating a compound's properties.

The indazole ring has two nitrogen atoms, N1 and N2, and alkylation can occur at either position, often resulting in a mixture of regioisomers. The introduction of substituents at the N1 position is a frequent objective. This is typically achieved through an SN2 reaction where the deprotonated indazole acts as a nucleophile. acs.org

A common procedure involves treating an N-unsubstituted 1H-indazole-3-carboxamide derivative with a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in an anhydrous solvent like DMF or DMSO. acs.orgnih.gov An alkylating agent, such as an alkyl bromide or iodide, is then added to the reaction mixture. This process generally yields a mixture of N1- and N2-alkylated products, which must then be separated, typically by column chromatography. acs.org The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and the specific structure of the indazole substrate. An optimized synthesis for selective N1-alkylation of indazole-3-carboxylic acid has been reported, which can improve yields of the desired N1-substituted products. researchgate.net

Interactive Table: Examples of N1-Substituent Introduction on the Indazole Core

| Starting Material | Alkylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 1H-Indazole-3-carboxamide | 1-bromo-3-(piperidine-1-yl)propane | Not specified | 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide | nih.gov |

| Methyl 1H-indazole-3-carboxylate | Various Alkyl Bromides | K₂CO₃ | Mixture of N1- and N2-alkylated indazoles | acs.org |

| Indazole | (2-Chloromethoxy-ethyl)-trimethyl-silane | Not specified | SEM-protected Indazole | researchgate.net |

Modifications of the Carboxamide Side Chain

A prevalent and versatile method for synthesizing a wide array of indazole-3-carboxamide analogues involves the modification of the carboxamide side chain, starting from the key intermediate, 1H-indazole-3-carboxylic acid. This approach allows for the introduction of diverse functionalities by coupling the carboxylic acid with a variety of primary and secondary amines.

The general synthetic route involves the activation of 1H-indazole-3-carboxylic acid, followed by amidation with the desired amine. Common coupling reagents used for this transformation include 1,1'-Carbonyldiimidazole (CDI), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole), or the formation of an acyl chloride followed by reaction with an amine. google.comnih.govresearchgate.net The choice of coupling agent and reaction conditions can be optimized to achieve high yields across a range of amine substrates. researchgate.net

Research has demonstrated the successful synthesis of numerous analogues by reacting 1H-indazole-3-carboxylic acid with various substituted aliphatic and aromatic amines. google.comnih.gov This strategy has been employed to generate libraries of compounds for biological screening, including potential inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and p21-activated kinase 1 (PAK1). nih.govnih.govsemanticscholar.org For instance, a series of fourteen new 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with different aryl or aliphatic amines in N,N-Dimethylformamide (DMF) using EDC and HOBT as coupling agents. google.comnih.gov

The versatility of this method is highlighted by the wide range of amines that can be utilized, leading to analogues with diverse physicochemical properties. This includes the synthesis of N-benzyl, N,N-diethyl, and various heterocyclic carboxamides. google.comnih.gov

Interactive Table: Examples of N-Substituted 1H-Indazole-3-Carboxamide Analogues Synthesized from 1H-Indazole-3-Carboxylic Acid

| Amine Reactant | Resulting Carboxamide Analogue | Coupling Method | Yield (%) | Reference |

| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | EDC, HOBT in DMF | - | google.comnih.gov |

| Diethylamine | N,N-diethyl-1H-indazole-3-carboxamide | EDC, HOBT in DMF | - | google.comnih.gov |

| 4-Methylpiperazine | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | EDC, HOBT in DMF | - | nih.gov |

| 1,3,4-Thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | EDC, HOBT in DMF | - | google.comnih.gov |

| (S)-3-Aminoquinuclidine | N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide | HBTU, DIPEA in DMF | - | google.com |

Note: Yield data was not consistently reported in the cited sources.

Large-Scale Synthetic Approaches and Practical Considerations

The transition from laboratory-scale synthesis to large-scale production of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogues necessitates careful consideration of safety, scalability, cost-effectiveness, and process optimization. A key focus in large-scale approaches is the efficient and safe synthesis of the precursor, 1H-indazole-3-carboxylic acid. google.com

Historically, the synthesis of 1H-indazole-3-carboxylic acid involved methods starting from isatin, which included a diazotization step. google.com However, for large-scale production, routes that avoid potentially hazardous intermediates like diazonium salts are preferred. A safer and more scalable, diazonium-free route has been developed starting from commercially available phenylhydrazine (B124118) and benzaldehyde. google.com Another practical synthesis route begins with 2-nitrophenylacetic acid, proceeding through amidation, reduction, and cyclization to yield 1H-indazole-3-carboxamides. One reported method for producing 1H-indazole-3-carboxylic acid on a larger scale involves the hydrolysis of the corresponding methyl ester under basic conditions, achieving a high yield of 97%.

For the final amidation step to produce N,N-Dimethyl-1H-indazole-3-carboxamide on a large scale, several practical factors must be addressed:

Reagent Selection: The choice of coupling reagents is critical. While reagents like HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) are effective, their cost and the generation of stoichiometric byproducts can be a concern on an industrial scale. google.com Alternative methods, such as the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine, can be more atom-economical and cost-effective.

Solvent Choice and Work-up: The selection of an appropriate solvent is crucial for reaction efficiency, product solubility, and ease of purification. Dimethylformamide (DMF) is a common solvent for amidation reactions, but its high boiling point and potential for decomposition can complicate product isolation. google.com Post-reaction, the product needs to be isolated and purified, which on a large scale often involves crystallization to remove impurities and residual reagents. The choice of crystallization solvent (e.g., dichloromethane, ethyl acetate) is key to obtaining the final product with high purity. google.com

Process Control: Temperature control is vital, especially during the activation of the carboxylic acid and the amidation reaction, which can be exothermic. Maintaining optimal temperature ensures reaction selectivity and minimizes the formation of byproducts.

Purification: On a large scale, chromatographic purification is often impractical. Therefore, developing a robust crystallization process is essential for achieving the desired purity of the final product. This may involve a solvent screen to identify conditions that provide good recovery and effective purification.

A patent for a related analogue, N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, details a kilogram-scale synthesis. google.com In this process, 2.5 kg of 1H-indazole-3-carboxylic acid was reacted with HBTU and diisopropylethylamine in DMF, followed by the addition of the amine. The work-up involved concentration to remove DMF and subsequent precipitation and washing with dichloromethane, illustrating a practical approach to large-scale synthesis. google.com

Spectroscopic and Analytical Characterization Techniques in Indazole 3 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govnih.govresearchgate.net For indazole-3-carboxamide derivatives, NMR is crucial for confirming the core structure and the identity and placement of various substituents. d-nb.info

Proton (¹H) NMR spectroscopy provides data on the hydrogen atoms in a molecule. In the case of N,N-Dimethyl-1H-indazole-3-carboxamide, the spectrum would display characteristic signals for the protons on the indazole ring and the N,N-dimethylamide group.

The aromatic region of the spectrum is defined by the protons on the fused benzene (B151609) ring of the indazole core (H-4, H-5, H-6, and H-7). These protons typically appear as complex multiplets or distinct doublets and triplets between δ 7.0 and 8.5 ppm. unina.it Specifically, the H-4 and H-7 protons are often shifted further downfield due to the influence of the pyrazole (B372694) ring and the carboxamide substituent. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, often appearing at a very downfield chemical shift (above δ 13 ppm), which is characteristic for this proton in a DMSO-d6 solvent. researchgate.net The N,N-dimethyl groups would be expected to produce a singlet in the aliphatic region of the spectrum, integrating to six protons.

Table 1: Predicted ¹H NMR Data for N,N-Dimethyl-1H-indazole-3-carboxamide Data is predicted based on analogous structures like N,N-diethyl-1H-indazole-3-carboxamide.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N(CH₃)₂ | ~3.1-3.3 | s | - | 6H |

| H-5 | ~7.28 | t | ~7.8 | 1H |

| H-6 | ~7.42 | t | ~7.8 | 1H |

| H-7 | ~7.64 | d | ~8.4 | 1H |

| H-4 | ~8.04 | d | ~8.1 | 1H |

| N1-H | >13.0 | br s | - | 1H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in N,N-Dimethyl-1H-indazole-3-carboxamide gives a distinct signal. chemguide.co.uk

The spectrum would show signals for the seven carbons of the indazole ring, the carbonyl carbon of the amide, and the two carbons of the N,N-dimethyl groups. researchgate.net The carbonyl carbon (C=O) is typically found in the downfield region, around 160-170 ppm. oregonstate.edu The carbons of the indazole ring appear in the aromatic region (approximately 110-145 ppm). researchgate.netresearchgate.net The two methyl carbons of the N,N-dimethyl group would appear as a single peak in the upfield region of the spectrum (around 35-40 ppm). oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Data for N,N-Dimethyl-1H-indazole-3-carboxamide Data is predicted based on published data for the indazole core and general chemical shift ranges. researchgate.netresearchgate.netoregonstate.eduwisc.edu

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~35-40 |

| C-7 | ~110 |

| C-4 | ~121 |

| C-5 | ~122 |

| C-6 | ~127 |

| C-3a | ~128 |

| C-3 | ~138 |

| C-7a | ~141 |

| C=O | ~163 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other. For N,N-Dimethyl-1H-indazole-3-carboxamide, COSY would show correlations between the neighboring protons on the indazole ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions. researchgate.netd-nb.info

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C atoms. It is used to assign the signals of protonated carbons by correlating the known ¹H chemical shifts to their attached carbons. researchgate.netipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. researchgate.netipb.pt For instance, correlations from the N-methyl protons to the amide carbonyl carbon and from the indazole ring protons (H-4) to the carbonyl carbon (C-3) would confirm the connectivity of the N,N-dimethylcarboxamide group to the C-3 position of the indazole ring. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govnih.gov

For N,N-Dimethyl-1H-indazole-3-carboxamide, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm its elemental formula (C₁₀H₁₁N₃O). nih.govd-nb.info The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps in structural identification. A common fragmentation pathway for indazole-3-carboxamides involves the cleavage of the amide bond. nih.gov A characteristic fragment is the indazole acylium cation (m/z 145.0398), formed by the loss of the dimethylamine (B145610) radical. nih.gov Another significant fragment would be the protonated dimethylamine (m/z 46.0651) or related fragments.

Table 3: Predicted Key Mass Fragments for N,N-Dimethyl-1H-indazole-3-carboxamide

| Fragment Description | Predicted m/z |

| Molecular Ion [M+H]⁺ | 190.0975 |

| Indazole acylium cation | 145.0398 |

| Indazole ring | 118.0576 |

| Protonated dimethylamine | 46.0651 |

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the separation and identification of volatile and thermally stable compounds. nih.gov It is frequently applied in forensic and analytical laboratories for screening and identifying synthetic cannabinoids and related substances, including indazole-3-carboxamide derivatives. researchgate.netmmu.ac.ukresearchgate.net In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized (usually by electron ionization, EI) and fragmented. researchgate.net The resulting mass spectrum provides characteristic fragmentation patterns that allow for the identification of the compound, often by comparison to a spectral library. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its advanced variants like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful tools for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.govnih.govresearchgate.net

These techniques are particularly valuable for analyzing indazole-3-carboxamide derivatives in complex matrices or for studying their metabolites. nih.gov The separation is performed using liquid chromatography, which is versatile and can handle non-volatile and thermally labile compounds. amazonaws.com High-resolution mass analyzers like TOF or Orbitrap provide highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent compound and its fragments. nih.govnih.govd-nb.info UPLC systems offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov For instance, a UPLC-Q-TOF MS method can be used to obtain both full-scan high-resolution data for the parent ion and tandem MS (MS/MS) data on its fragments in a single run, providing comprehensive structural information. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. While specific experimental IR spectral data for N,N-Dimethyl-1H-indazole-3-carboxamide is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on the analysis of closely related indazole-3-carboxamide derivatives. researchgate.netresearchgate.net

The IR spectrum of an indazole-3-carboxamide derivative typically displays several key absorption bands. For instance, the stretching vibrations of the indazole ring and aromatic C-H rocking are generally observed in the 1600–1300 cm⁻¹ region. nih.gov The out-of-plane modes of the indazole core are expected to produce signals in the 1000–700 cm⁻¹ range. nih.gov

For the N,N-dimethylcarboxamide moiety, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is a key diagnostic feature. In similar amide-containing compounds, this band typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the tertiary amide would also be present, though they may be coupled with other vibrations. The presence of methyl groups would be indicated by C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹.

A comprehensive analysis of various indazole-3-carboxamide derivatives confirms that IR spectroscopy is a crucial tool for verifying the presence of the core functional groups that constitute these molecules. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for N,N-Dimethyl-1H-indazole-3-carboxamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Amide I) | 1630-1680 | Stretching |

| Indazole Ring | 1600-1300 | Stretching & C-H Rocking |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-3000 | Stretching |

| Indazole Ring | 1000-700 | Out-of-plane Bending |

Note: The data in this table is predicted based on the analysis of similar compounds and serves as an estimation. Experimental verification is required for precise values.

X-ray Crystallography for Solid-State Structural Determination

Currently, there are no publicly available crystallographic information files (CIF) or detailed crystal structure reports specifically for N,N-Dimethyl-1H-indazole-3-carboxamide in the searched databases. However, the study of other indazole-3-carboxamide derivatives by X-ray diffraction has been instrumental in confirming their molecular structures. researchgate.net For instance, the analysis of related compounds has provided unequivocal proof of their constitution and stereochemistry where applicable.

Should single crystals of N,N-Dimethyl-1H-indazole-3-carboxamide be grown, X-ray diffraction analysis would be expected to reveal key structural features. This would include the planarity of the indazole ring system and the orientation of the N,N-dimethylcarboxamide group relative to the bicyclic core. The analysis would also detail intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Table 2: Hypothetical X-ray Crystallography Data for N,N-Dimethyl-1H-indazole-3-carboxamide

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis of a single crystal of the compound.

Pharmacological Investigations of N,n Dimethyl 1h Indazole 3 Carboxamide and Indazole 3 Carboxamide Analogues

Anti-inflammatory and Analgesic Effects

The indazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.net Indazole derivatives are known to possess a range of pharmacological activities, including anti-inflammatory properties. researchgate.netnih.govnih.gov The mechanism often involves the modulation of inflammatory pathways and mediators. For instance, a new family of coordination compounds based on indazole-3-carboxylic acid and transition metal ions demonstrated significant anti-inflammatory effects in lipopolysaccharide-activated macrophages by inhibiting the production of nitric oxide (NO). nih.gov Specifically, two iron and manganese-based compounds showed NO inhibition values close to 80% after 48 hours and over 90% after 72 hours of treatment. nih.gov

Furthermore, the anti-inflammatory effects of indazole-3-carboxamides have been linked to their ability to function as blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.govnih.gov These channels are crucial for the function of mast cells, which, when aberrantly activated, contribute to inflammatory diseases. nih.gov By inhibiting the influx of calcium through CRAC channels, certain indazole-3-carboxamide analogues can stabilize mast cells, preventing the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This action highlights the potential of these compounds as novel immune modulators for treating various human diseases. nih.govnih.gov

Anticancer Potential and Antitumor Activity

The indazole core is a prominent feature in numerous anticancer agents, including several commercially available drugs. nih.govresearchgate.net Derivatives of indazole have been extensively investigated for their antitumor properties, targeting various cancers such as lung, breast, colon, and prostate. nih.govresearchgate.net The anticancer activity of these compounds stems from their ability to interfere with multiple signaling pathways and molecular targets essential for tumor growth, proliferation, and survival. mdpi.comnih.gov

For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com One particular compound, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells. mdpi.com Another study on novel N1-alkylated 1H-indazole-3-carboxamide derivatives also identified them as potential anticancer agents. dntb.gov.ua

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a key target for cancer therapy. nih.gov This pathway governs critical cellular processes such as cell growth, metabolism, angiogenesis, and survival. nih.gov Inhibition of PI3K can lead to the suppression of cell proliferation and the promotion of cell death. nih.gov Indazole derivatives have been developed as PI3K inhibitors. nih.gov Specifically, a series of 3-amino-1H-indazole derivatives were synthesized and shown to target the PI3K/AKT/mTOR signaling pathway, which is one of the most commonly activated pathways in tumor cells. nih.gov

Anti-angiogenic Activity Profiles

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is modulated by factors such as vascular endothelial growth factor receptors (VEGFRs). ijddmr.org The indazole scaffold is present in approved tyrosine kinase inhibitors like pazopanib (B1684535) and axitinib, which target VEGFRs. researchgate.netnih.gov Research has focused on designing novel indazole derivatives as inhibitors of VEGFR-2 kinase, a key player in tumor angiogenesis. ijddmr.org One study reported on 2H-indazole derivatives designed as multi-target inhibitors with significant anti-angiogenic potential, showing potent inhibition of VEGFR-2, Tie-2, and EphB4 with IC50 values in the low nanomolar range. nih.gov Thiazole analogues, which share heterocyclic structural motifs with some indazole derivatives, have also been investigated as VEGFR-2 inhibitors, demonstrating that this class of compounds can possess significant anti-angiogenic activity. mdpi.com

Specific Receptor and Enzyme Targeting in Cancer Research

Beyond broad pathway inhibition, indazole-3-carboxamides have been engineered to target specific enzymes and receptors implicated in cancer with high precision.

p21-activated kinase 1 (PAK1) Inhibition: Aberrant activation of PAK1 is linked to tumor progression, making it a promising anticancer target. nih.gov A study identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors. researchgate.netnih.gov The representative compound, 30l, exhibited an excellent PAK1 IC50 of 9.8 nM and high selectivity. researchgate.netnih.gov This compound was also found to suppress the migration and invasion of MDA-MB-231 breast cancer cells. researchgate.netnih.gov

Prostanoid EP4 Receptor Antagonism: The prostaglandin (B15479496) E2 (PGE2)/EP4 receptor signaling pathway is involved in creating an immunosuppressive tumor microenvironment. nih.govacs.org A 2H-indazole-3-carboxamide derivative, compound 14, was identified as a highly potent and selective competitive antagonist of the EP4 receptor, with an IC50 value of 2.1 ± 0.7 nM in a calcium flux assay. nih.govacs.org Oral administration of this compound, alone or with an anti-PD-1 antibody, significantly impaired tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model. nih.govacs.org

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that plays a role in tumor immune escape. nih.gov Novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as IDO1 inhibitors. One compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was identified as a potent anticancer agent that suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov

| Compound/Derivative Series | Target | IC50/Activity | Effect | Source |

|---|---|---|---|---|

| Compound 30l (1H-indazole-3-carboxamide) | PAK1 | 9.8 nM | Suppressed migration and invasion of MDA-MB-231 cells | researchgate.netnih.gov |

| Compound 14 (2H-indazole-3-carboxamide) | EP4 Receptor | 2.1 nM | Impaired tumor growth, enhanced anti-tumor immunity | nih.govacs.org |

| Compound 7 (1,3-dimethyl-1H-indazole) | IDO1 | Concentration-dependent | Suppressed IDO1 expression, induced apoptosis in FaDu cells | nih.gov |

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

CRAC channels are highly calcium-selective ion channels that play vital roles in cellular signaling, particularly in immune cells like T lymphocytes and mast cells. nih.govnih.govsemanticscholar.org These channels consist of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum. nih.govsemanticscholar.org The modulation of CRAC channels represents a critical point for therapeutic intervention in autoimmune diseases and certain cancers. nih.govnih.gov

Indazole-3-carboxamides have emerged as a potent class of CRAC channel blockers. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the 3-carboxamide linker is crucial for inhibitory activity. nih.govnih.gov For instance, the indazole-3-carboxamide derivative 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50, whereas its reverse amide isomer was inactive. nih.govnih.gov Another study identified compound 4k, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, as a fast-acting, reversible, and selective CRAC channel blocker with an IC50 of 4.9 μM for the CRAC current. nih.gov This compound effectively blocked the nuclear translocation of NFAT, a key transcription factor activated by CRAC signaling, without significant off-target effects on other ion channels. nih.gov In contrast to these findings, a study on the structure-activity relationship of indazole-3-carboxamides showed that substitution of the amine group with a dimethylamine (B145610) did not lead to an improvement in activity for inhibiting human GSK-3. nih.gov

Inhibition of Calcium Influx in Activated Mast Cells

The influx of extracellular calcium is a critical step in the activation of mast cells, which are key players in inflammatory and allergic responses. researchgate.netresearchgate.net This calcium entry is primarily mediated by the Calcium-Release Activated Calcium (CRAC) channels. researchgate.net Research into indazole-3-carboxamides has revealed their potential as inhibitors of this calcium influx.

A structure-activity relationship (SAR) study of a series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides demonstrated their activity as potent CRAC channel blockers in activated mast cells. researchgate.netnih.gov A key finding of this research was the critical importance of the amide linker's regiochemistry for the inhibitory activity. researchgate.netnih.gov Specifically, the indazole-3-carboxamide structure was found to be essential for blocking calcium influx. researchgate.net For instance, the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50 value, while its reverse amide isomer, 9c , is inactive even at a concentration of 100 µM. researchgate.netnih.gov This highlights the specific structural requirement for activity at the CRAC channel.

The study identified several potent compounds, with the Ar moiety (the aromatic group attached to the amide) significantly influencing the calcium blocking activity. Potent inhibition was observed with Ar moieties such as 2,6-difluorophenyl (12a ) and 3-fluoro-4-pyridyl (12d ).

Mast Cell Stabilization Through CRAC Channel Blockade

By inhibiting the influx of calcium, indazole-3-carboxamides can effectively stabilize mast cells, preventing their degranulation and the release of pro-inflammatory mediators. researchgate.netnih.gov The aberrant activation of mast cells is implicated in a variety of diseases, making their stabilization a significant therapeutic goal. nih.govnih.gov

The blockade of CRAC channels by these compounds directly leads to the stabilization of mast cells. researchgate.net This stabilization is evidenced by the inhibition of the release of β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from activated mast cells. researchgate.netnih.gov The indazole-3-carboxamide 12d not only inhibits calcium influx but also potently inhibits mast cell degranulation and the release of pre-stored pro-inflammatory cytokines. researchgate.net Furthermore, it was shown to reduce the de novo synthesis of these cytokines. researchgate.net

The following table summarizes the inhibitory activity of selected indazole-3-carboxamide derivatives on mast cell function:

| Compound | Ca2+ Influx IC50 (µM) | β-Hexosaminidase Release IC50 (µM) | TNF-α Production IC50 (µM) |

| 12a | 1.51 | 1.9 | 0.68 |

| 12d | 0.67 | 1.6 | 0.28 |

| 12e | 2.1 | 2.5 | 0.85 |

| 9b | 29 | >30 | Not reported |

| 9c | >100 | >100 | Not reported |

| Data sourced from a study on 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides. researchgate.netnih.gov |

Serotonin (B10506) Receptor Ligand Activity (5-HT Receptors)

Indazole-3-carboxamide derivatives have been investigated for their activity at serotonin (5-HT) receptors, which are involved in a wide range of physiological functions.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.gov Indazole derivatives have been identified as potent 5-HT3 receptor antagonists. researchgate.net Early research in this area led to the identification of a series of indazoles as potent 5-HT3 receptor antagonists, with compound 6g (BRL 43694) emerging as a potent and selective agent. researchgate.net This compound proved to be an effective antiemetic against chemotherapy-induced emesis. researchgate.net The development of these antagonists often involves the conformational restriction of a flexible side chain, a strategy that has proven successful in enhancing potency and selectivity for the 5-HT3 receptor. researchgate.net

The 5-HT4 receptor is involved in regulating gastrointestinal motility. A series of indazole-3-carboxamides have been synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. In these studies, the endo-3-tropanamine derivatives of indazole showed greater 5-HT4 receptor affinity than the corresponding indole (B1671886) analogues. Alkylation at the N-1 position of the indazole ring further increased this affinity.

A notable compound from this series is LY353433 , which was identified as a potent and selective 5-HT4 receptor antagonist. The research indicated that increasing the conformational flexibility of the amine moiety in these derivatives led to enhanced selectivity for the 5-HT4 receptor over other serotonin receptor subtypes.

Antimicrobial and Antifungal Activity Profiles

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Indazole-3-carboxamide derivatives have been synthesized and screened for such activities.

In one study, a series of fourteen new 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial and antifungal properties. The results indicated that some of these compounds exhibited moderate activity against various bacterial and fungal strains. For example, compound 4k showed moderate activity against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes.

The antifungal activity was tested against Aspergillus niger and Helminthosporium oryzae. The following table summarizes the zone of inhibition for selected compounds against these fungal strains.

| Compound | Zone of Inhibition (mm) vs. Aspergillus niger | Zone of Inhibition (mm) vs. Helminthosporium oryzae |

| 4a | 10 | 11 |

| 4e | 12 | 14 |

| 4h | 15 | 16 |

| 4k | 18 | 20 |

| Griseofulvin (Standard) | 22 | 24 |

| Data represents the diameter of the zone of inhibition at a concentration of 100 µg/mL. |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Indazole derivatives have been investigated for their potential as antioxidant agents. researchgate.net

Studies on various indazole derivatives have demonstrated their capacity to act as radical scavengers. In one such study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole (B21905) , exhibited concentration-dependent inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical activity. nih.gov At a concentration of 200µg/ml, 6-nitroindazole showed a high degree of inhibition (72.60%). nih.gov These compounds also demonstrated an ability to inhibit lipid peroxidation. nih.gov

Another study on N-hydrazinecarbothioamide indazole derivatives found them to be potent scavengers of both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. While a specific study on the antioxidant properties of N,N-Dimethyl-1H-indazole-3-carboxamide was not identified, the collective evidence suggests that the indazole scaffold is a promising framework for the development of novel antioxidant agents.

| Compound | DPPH Radical Scavenging Activity (% Inhibition at 200µg/ml) |

| Indazole | 57.21% |

| 5-aminoindazole | 51.21% |

| 6-nitroindazole | 72.60% |

| Vitamin E (Standard) | 84.43% |

| Data sourced from a study on the antioxidant properties of indazole and its derivatives. nih.gov |

Activity Against Mycobacterial Species, Including Mycobacterium tuberculosis

The evaluation of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogues for antimycobacterial properties has been explored in a limited number of studies. Research into the broader class of indazole-3-carboxamides has indicated potential for antimicrobial and specifically antitubercular activity.

A study detailing the synthesis of fourteen new 1H-indazole-3-carboxamides reported their evaluation for general antimicrobial activity. researchgate.net The synthesized compounds included derivatives with various substituted aryl and aliphatic amines attached to the carboxamide moiety. researchgate.net While the study confirmed the synthesis of these novel compounds and mentioned screening for antifungal and antibacterial activity, specific data regarding their efficacy against Mycobacterium tuberculosis or other mycobacterial species were not detailed in the available literature. researchgate.net

Another study focused on the synthesis and antimicrobial and antitubercular activities of cyclohexenone and indazole derivatives. This research presented a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones, which were screened for their biological activities. researchgate.net The study confirmed that the synthesized compounds were tested for antitubercular activity against Mycobacterium tuberculosis, although specific activity data for indazole-3-carboxamide derivatives were not provided in the context of this specific research. researchgate.net

It is important to note that while the indazole scaffold is of interest in medicinal chemistry for a variety of biological activities, comprehensive studies detailing the specific antimycobacterial profile of N,N-Dimethyl-1H-indazole-3-carboxamide are not widely available in the public domain. Further targeted research is necessary to fully elucidate the potential of this chemical class as antitubercular agents.

Interaction with Cannabinoid Receptors (CB1/CB2)

The interaction of indazole-3-carboxamide derivatives with cannabinoid receptors CB1 and CB2 has been more extensively documented. These investigations have revealed that structural modifications to the indazole-3-carboxamide scaffold significantly influence receptor binding and functional activity, leading to compounds with potent agonist or antagonist effects.

Cannabinoid Receptor Agonism and Antagonism

Several indazole-3-carboxamide analogues have been identified as potent agonists of the cannabinoid receptors. For instance, AB-FUBINACA, an indazole-3-carboxamide derivative, has been reported as a potent CB1 receptor modulator. researchgate.net The agonistic activity of these compounds is a key characteristic of their pharmacological profile.

Conversely, research has also been conducted on indazole derivatives as receptor antagonists. For example, a series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT4 receptor antagonists, highlighting the versatility of the indazole-3-carboxamide scaffold in targeting different G-protein coupled receptors. While not cannabinoid receptor antagonists, this demonstrates the potential for developing antagonist ligands from this chemical class.

Enantiospecificity and Stereochemical Influence on Receptor Potency

The stereochemistry of indazole-3-carboxamide analogues plays a crucial role in their interaction with cannabinoid receptors. Studies on enantiomeric pairs of these compounds have consistently shown that the (S)-enantiomers exhibit significantly higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomers. This enantiospecificity underscores the importance of the three-dimensional structure of the ligand for optimal receptor binding and activation.

Comparative Receptor Affinity and Efficacy Assessments

Comparative studies of various indazole-3-carboxamide analogues have provided valuable insights into their structure-activity relationships (SAR) at the cannabinoid receptors. These assessments involve determining the binding affinity (Ki) and functional potency (EC50) of the compounds at both CB1 and CB2 receptors.

For example, the analogue AB-PINACA was identified in illegal products and subsequently characterized. researchgate.net It is an N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. researchgate.net Another related compound, AB-FUBINACA, which is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, was also identified and found to be a potent CB1 receptor modulator. researchgate.net

The following table summarizes the in vitro activity of selected indazole-3-carboxamide analogues at human CB1 and CB2 receptors.

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) |

| AB-PINACA | Data not available | Data not available |

| AB-FUBINACA | Potent modulator | Data not available |

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Molecular Mechanisms and Target Interactions

Ligand-Protein Binding Mechanisms and Modes of Interaction

The indazole-3-carboxamide scaffold serves as a versatile pharmacophore for engaging with a range of biological targets. researchgate.net The binding is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com The amide functionality is a key contributor to binding, often participating in crucial hydrogen bond networks that stabilize the ligand within the protein's binding site. nih.gov

Derivatives of 1H-indazole-3-carboxamide have been identified as potential inhibitors of several enzymes, including p21-activated kinase 1 (PAK1), through fragment-based screening approaches. researchgate.netnih.gov The interaction mode often involves the indazole ring system making π-π stacking interactions with aromatic residues in the protein's active site, while the carboxamide group forms directional hydrogen bonds. nih.gov The specific substituents on the indazole ring and the carboxamide nitrogen dictate the compound's selectivity and affinity for its target. researchgate.netnih.gov

Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonding is a fundamental force governing the molecular recognition of indazole-3-carboxamide derivatives by their biological targets. researchgate.netbris.ac.uk The amide group (-C(O)NH-) present in the core structure is a potent hydrogen bond donor and acceptor, allowing it to form stable complexes with amino acid residues like aspartate, glutamate, serine, and threonine within a protein's active site. nih.govnih.gov These interactions are critical for the stable and specific binding required for biological activity. nih.gov

Crystal structure analysis of related compounds confirms the propensity of the indazole core and its associated functional groups to form intermolecular hydrogen bonds, which often lead to the formation of predictable supramolecular structures, such as inversion dimers. nih.govresearchgate.net This inherent capability for strong hydrogen bonding is a key factor in the molecular recognition process that precedes enzyme inhibition or receptor activation. researchgate.net In studies of analogous synthetic cannabinoids, the carboxamide moiety's ability to form hydrogen bonds within the active sites of cytochrome P450 enzymes is a critical determinant of their metabolic pathways. mdpi.com

Active Site Interactions and Enzyme Inhibition

The 1H-indazole-3-carboxamide scaffold has been successfully utilized to develop potent enzyme inhibitors. researchgate.netnih.gov These compounds exert their inhibitory effects by occupying the enzyme's active site and forming specific interactions that prevent the natural substrate from binding.

A notable example is the inhibition of p21-activated kinase 1 (PAK1), a target in cancer therapy. researchgate.netnih.gov Structure-activity relationship (SAR) studies on 1H-indazole-3-carboxamide derivatives revealed that inhibitory activity and selectivity depend on two main factors: the substitution of a hydrophobic ring that fits into a deep back pocket of the kinase and the introduction of a hydrophilic group that extends into the solvent-exposed region. researchgate.netnih.gov For instance, the representative compound 30l from one study demonstrated excellent PAK1 inhibition with an IC50 of 9.8 nM. researchgate.netnih.gov

Furthermore, indazole carboxamide derivatives, such as the synthetic cannabinoid AB-PINACA, have been shown to competitively inhibit various cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, and CYP2C19. mdpi.com Molecular docking studies suggest that these molecules interact with the active sites of these enzymes through both hydrogen bonding and hydrophobic interactions. mdpi.com

Table 1: Enzyme Inhibition by Indazole-3-Carboxamide Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Source |

|---|---|---|---|---|

| Compound 30l | p21-activated kinase 1 (PAK1) | Not Specified | 9.8 nM (IC50) | researchgate.netnih.gov |

| AB-PINACA | CYP2C8 | Competitive | 8.8 µM (Ki) | mdpi.com |

| AB-PINACA | CYP2C9 | Competitive | 1.9 µM (Ki) | mdpi.com |

| AB-PINACA | CYP2C19 | Competitive | 0.9 µM (Ki) | mdpi.com |

Cellular Signaling Pathway Modulation

By inhibiting key enzymes, N,N-Dimethyl-1H-indazole-3-carboxamide and its analogs can significantly modulate intracellular signaling pathways. The inhibition of kinases is a primary mechanism through which these compounds affect cellular processes. For example, inhibition of phosphoinositide 3-kinase (PI3K) by related indazole compounds can disrupt critical signaling pathways involved in cell growth and proliferation, highlighting their potential as anticancer agents.

The inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives directly impacts pathways controlling cell motility. researchgate.netnih.gov Specifically, potent and selective PAK1 inhibitors have been shown to suppress the migration and invasion of breast cancer cells (MDA-MB-231) by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT). researchgate.netnih.gov This demonstrates a clear link between target inhibition and the modulation of a specific cellular signaling axis involved in cancer metastasis.

Receptor-Mediated Pharmacodynamics

The indazole-3-carboxamide core is a well-established scaffold for potent synthetic cannabinoid receptor agonists. mdpi.comresearchgate.net Numerous derivatives, while structurally distinct from classical cannabinoids like Δ9-THC, exhibit high affinity and efficacy at the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). mdpi.commdpi.com These receptors are G-protein coupled receptors that mediate a wide range of physiological effects.

For example, AB-PINACA, an analog of N,N-Dimethyl-1H-indazole-3-carboxamide, binds with high affinity to both CB1 and CB2 receptors, with Ki values of 2.87 nM and 0.88 nM, respectively. mdpi.com This affinity is significantly higher than that of Δ9-THC, and the compound acts as a full agonist at these receptors. mdpi.com The pharmacodynamic effects of these compounds, such as the analgesic properties observed in animal models, are directly mediated by their interaction with these receptors. nih.gov

Table 2: Cannabinoid Receptor Binding Affinities of Indazole-3-Carboxamide Analogs

| Compound | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| AB-PINACA | Human CB1 | 2.87 nM | mdpi.com |

| AB-PINACA | Human CB2 | 0.88 nM | mdpi.com |

| AB-FUBINACA | Human CB1 | 0.9 nM | researchgate.net |

Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods such as molecular dynamics (MD) simulations are valuable tools for understanding the stability and dynamics of ligand-protein interactions. nih.gov For indazole-3-carboxamide derivatives, MD simulations have been used to assess the stability of their binding modes within a target's active site over time. These simulations can confirm that the key interactions, such as hydrogen bonds and hydrophobic contacts predicted by docking studies, are maintained, thus validating the proposed binding hypothesis. ucsd.edu

Quantum Chemical Studies and Electronic Properties (e.g., HOMO-LUMO Gap Analysis)

Quantum chemical studies, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules like N,N-Dimethyl-1H-indazole-3-carboxamide. biomedgrid.comnih.gov A key parameter derived from these studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedgrid.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can more readily participate in charge-transfer interactions. nih.gov Analysis of the HOMO and LUMO electron density distributions can also predict the most likely sites for electrophilic and nucleophilic attack, which is critical for understanding how the molecule might interact with biological macromolecules or undergo metabolism. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Indazole 3 Carboxamide Derivatives

Impact of Substituents on the Indazole Ring on Biological Activity

Modifications to the core indazole ring system have been shown to significantly influence the biological activity of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogs. The nature and position of substituents on the bicyclic ring are critical determinants of efficacy and target specificity.

Research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has demonstrated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov This suggests that these positions are key interaction points within the enzyme's binding site. Similarly, in the development of inhibitors for p21-activated kinase 1 (PAK1), SAR analysis revealed that substituting an appropriate hydrophobic ring into a deep back pocket of the enzyme was critical for inhibitory activity. nih.gov

Further studies have highlighted the impact of specific substitutions. For example, the introduction of chloro substituents on the indazole ring led to the identification of a trichloroindazole compound with high inhibitory activity against peptidylarginine deiminases (PADs). nih.gov In a separate investigation targeting SARS-CoV-2, a series of N-arylindazole-3-carboxamide derivatives were synthesized, with substitutions on the indazole ring proving pivotal. nih.gov The compound 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide emerged as a potent inhibitor, demonstrating that a chlorine atom at the 5-position of the indazole ring contributes significantly to its antiviral effect. nih.gov

The following table summarizes key findings on the impact of indazole ring substitutions:

Table 1: Impact of Indazole Ring Substitutions on Biological Activity

| Compound/Series | Target/Activity | Key Indazole Ring Substitutions | Observed Effect | Source |

|---|---|---|---|---|

| 1H-Indazole Derivatives | IDO1 Inhibition | Substituents at 4- and 6-positions | Crucial for inhibitory activity. | nih.gov |

| Trichloroindazole Compound (173) | PAD4 Inhibition | Multiple chloro substituents | High inhibitory activity. | nih.gov |

| 1H-Indazole-3-carboxamide Derivatives | PAK1 Inhibition | Appropriate hydrophobic ring | Critical for inhibitory activity and selectivity. | nih.gov |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 Inhibition | Chloro group at C5-position | Potent inhibitory effect (EC₅₀ = 0.69 µM). | nih.gov |

| Indazole-based anticancer agent (2f) | Antiproliferative Activity | Specific substitution pattern | Potent growth inhibitory activity (IC₅₀ = 0.23–1.15 μM) against various cancer cell lines. | rsc.org |

Influence of Carboxamide Side Chain Modifications on Potency and Selectivity

Alterations to the carboxamide side chain are a cornerstone of SAR studies for this compound class, profoundly affecting potency and target selectivity. Research has shown that both the N-substituents and the linker connecting them to the core structure are vital.

In the pursuit of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a structure-based design strategy was applied to the weakly active 1H-indazole-3-carboxamide. nih.gov By introducing a three-carbon linker between the indazole N-1 position and various heterocycles, potent inhibitors were developed. nih.gov Specifically, attaching a piperidine (B6355638) or a 2,3-dioxoindoline moiety via this linker significantly enhanced inhibitory activity. nih.gov

Similarly, for PAK1 inhibitors, introducing a hydrophilic group into the bulk solvent region via the side chain was found to be critical for improving both activity and selectivity. nih.gov The development of selective serotonin (B10506) 4 receptor (5-HT₄R) ligands also benefited from side chain modifications. A series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT₄R antagonists, highlighting the importance of the piperidinyl-methyl group for achieving the desired pharmacological profile. nih.gov

The table below details specific examples of side chain modifications and their outcomes:

Table 2: Effect of Carboxamide Side Chain Modifications

| Compound | Target | Side Chain Modification | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| 4 | PARP-1 | 1-(3-(piperidine-1-yl)propyl) | 36 μM | nih.gov |

| 5 | PARP-1 | 1-(3-(2,3-dioxoindolin-1-yl)propyl) | 6.8 μM | nih.gov |

| 30l | PAK1 | Introduction of a hydrophilic group | 9.8 nM | nih.gov |

| 11ab | 5-HT₄R | N-[(4-piperidinyl)methyl] with further substitutions | Potent and selective antagonist | nih.gov |

Critical Role of Amide Linker Regiochemistry

The specific orientation of the amide linker—the connection between the indazole ring and the carboxamide nitrogen—is a critical, and sometimes absolute, determinant of biological activity. The term regiochemistry refers to the specific placement and orientation of this functional group.

Studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel have provided a stark illustration of this principle. nih.govnih.gov In this work, researchers synthesized and tested two distinct isomers: an indazole-3-carboxamide and its "reverse" amide isomer. nih.gov

The results were unequivocal. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀ value. nih.govnih.gov In stark contrast, its reverse amide isomer, 9c , where the carbonyl and NH groups are swapped, was completely inactive in the calcium influx assay, even at concentrations up to 100 µM. nih.govnih.gov This demonstrates that for this particular biological target, the specific regiochemistry of the 3-carboxamide linker is an absolute requirement for activity. nih.gov This finding was described as unprecedented among known CRAC channel blockers, expanding the structural understanding needed to design novel immune modulators. nih.govnih.gov

Stereochemical Considerations in Pharmacological Profiling

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. nih.govresearchgate.net When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. ijpsjournal.com These enantiomers can exhibit significant differences in their biological activity, metabolism, and toxicity because biological targets like receptors and enzymes are themselves chiral. nih.gov

Therefore, the two enantiomers of a chiral drug should be considered as two distinct substances. nih.gov For indazole-3-carboxamide derivatives that contain a chiral center, the pharmacological profile of the racemic mixture (a 1:1 mix of both enantiomers) may not represent the properties of the individual enantiomers. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. researchgate.net

This principle is clearly demonstrated in the pharmacological profiling of synthetic cannabinoid receptor agonists (SCRAs), a class that includes numerous indazole-3-carboxamide derivatives. For example, in the case of 5F-ADB, an indazole-3-carboxamide SCRA, studies have shown that the enantiomers possess different potencies at the cannabinoid receptors CB1 and CB2. researchgate.net This highlights the necessity of enantiospecific synthesis and testing to fully understand the pharmacological profile of such compounds. Isolating and evaluating the single, more active enantiomer can lead to drugs with improved therapeutic indices and more selective pharmacological profiles. nih.govijpsjournal.com

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to accelerate the elucidation of structure-activity relationships. mdpi.comresearchgate.net Techniques such as virtual screening, molecular docking, and binding energy calculations allow researchers to rationalize experimental findings and predict the activity of novel compounds, thereby guiding more efficient synthesis and testing. mdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net One common approach is ligand-based virtual screening, which relies on the principle of molecular similarity. This principle states that molecules with similar structures are likely to have similar biological activities.

Similarity is often quantified using metrics like the Tanimoto coefficient, which measures the degree of resemblance between the structural fingerprints of two molecules. By starting with a known active compound, such as an indazole-3-carboxamide derivative, researchers can screen vast databases to find other molecules with a high similarity score. This process helps to prioritize which new compounds should be synthesized or acquired for biological testing, significantly streamlining the hit-identification phase of drug discovery. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com This technique provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and stacking interactions—that stabilize the ligand in the binding pocket of the target protein. academie-sciences.fracademie-sciences.fr

For indazole-3-carboxamide derivatives, docking studies have been used to understand their mechanism of action. For instance, a series of derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW) to assess their potential effectiveness. nih.gov Similarly, docking of azaindazole derivatives into the MDM2 receptor revealed key bonding interactions with specific amino acid residues like GLN72 and HIS73. jocpr.com

Following docking, the strength of the interaction is often estimated by calculating the binding free energy. researchgate.net Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used for this purpose, where a more negative binding energy score typically indicates a stronger and more stable ligand-protein interaction. biorxiv.orgdergipark.org.tr This allows for the ranking of different derivatives, helping to prioritize those with the highest predicted affinity for the target. nih.gov

The table below presents examples of docking studies on indazole-related compounds:

Table 3: Examples of Ligand-Protein Docking and Binding Energy Calculations

| Compound/Series | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| 8v, 8w, 8y (Indazole derivatives) | Renal Cancer Protein (6FEW) | Not specified | Highest binding energies in the series | nih.gov |

| 3c (Azaindazole derivative) | MDM2-p53 | GLN72, HIS73 | -3.59 x 10² | jocpr.com |

| Benzamide Derivative | α5β1 Integrin (4WK0) | Not specified | -7.7 | dergipark.org.tr |

Table of Mentioned Compounds

| Compound Name/Number | Chemical Name or Description |

|---|---|

| N,N-Dimethyl-1H-indazole-3-carboxamide | The subject compound of the article. |

| 12d | An indazole-3-carboxamide derivative, active CRAC channel blocker. |

| 9c | A reverse amide isomer of an indazole-3-carboxamide, inactive as a CRAC channel blocker. |

| Compound 173 | A trichloroindazole derivative, PAD4 inhibitor. |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | A potent SARS-CoV-2 inhibitor. |

| Compound 2f | An indazole-based anticancer agent. |

| Compound 4 | 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, a PARP-1 inhibitor. |

| Compound 5 | 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide, a PARP-1 inhibitor. |

| Compound 30l | A 1H-indazole-3-carboxamide derivative, a PAK1 inhibitor. |

| Compound 11ab | N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivative, a 5-HT₄R antagonist. |

| 5F-ADB | An indazole-3-carboxamide synthetic cannabinoid receptor agonist. |

| Compounds 8v, 8w, 8y | Indazole derivatives with high binding energy to a renal cancer protein. |

| Compound 3c | N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, an azaindazole derivative. |

| Entrectinib (127) | A 3-aminoindazole derivative, ALK inhibitor. |

Preclinical Pharmacokinetics and Metabolism of Indazole 3 Carboxamide Derivatives

In Vitro Metabolic Stability and Hepatic Clearance (e.g., Human Liver Microsomes, Hepatocytes)

Research indicates that most tested indazole-3-carboxamide SCRAs are rapidly metabolized in vitro. mdpi.comnih.govdundee.ac.uk Intrinsic clearance (CLint) values in pHLM for this class of compounds have been observed to range significantly, from 13.7 ± 4.06 mL min⁻¹ kg⁻¹ to 2944 ± 95.9 mL min⁻¹ kg⁻¹. nih.govdundee.ac.uk Similarly, in pHHeps, CLint values ranged from 110 ± 34.5 mL min⁻¹ kg⁻¹ to 3216 ± 607 mL min⁻¹. nih.govdundee.ac.uk Generally, compounds with an indazole core (often designated with "INACA") exhibit faster in vitro clearance compared to their indole (B1671886) analogues ("ICA"). mdpi.com